2-(2-Bromoethyl)-1,4-dimethylbenzene
CAS No.: 28081-38-1
Cat. No.: VC16692590
Molecular Formula: C10H13Br
Molecular Weight: 213.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28081-38-1 |
|---|---|
| Molecular Formula | C10H13Br |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1,4-dimethylbenzene |
| Standard InChI | InChI=1S/C10H13Br/c1-8-3-4-9(2)10(7-8)5-6-11/h3-4,7H,5-6H2,1-2H3 |
| Standard InChI Key | SZXOBNVFLIZUAX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)CCBr |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2-(2-Bromoethyl)-1,4-dimethylbenzene features a benzene ring with methyl groups at the 1 and 4 positions and a bromoethyl (-CHCHBr) group at the 2 position. The IUPAC name, 2-(2-bromoethyl)-1,4-dimethylbenzene, reflects this substitution pattern. The bromine atom on the ethyl side chain introduces significant polarity, making the compound reactive in substitution reactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 28081-38-1 |
| Molecular Formula | |
| Molecular Weight | 213.11 g/mol |
| IUPAC Name | 2-(2-bromoethyl)-1,4-dimethylbenzene |
| SMILES | CC1=CC(=C(C=C1)C)CCBr |
Synthesis and Industrial Production
Bromination of p-Xylene
The primary synthesis route involves the bromination of p-xylene (1,4-dimethylbenzene) using bromine () or hydrogen bromide () in the presence of Lewis acid catalysts such as aluminum bromide (). The reaction proceeds via electrophilic aromatic substitution, where the catalyst polarizes the bromine molecule, generating a bromonium ion () that attacks the electron-rich aromatic ring. The ethyl side chain is introduced through subsequent alkylation or halogenation steps.
Industrial-Scale Manufacturing
Industrial production employs continuous flow reactors to optimize mixing and heat transfer. Automated systems regulate temperature (typically 50–80°C) and pressure to maximize yield (70–85%) and purity (>95%). Post-reaction purification involves fractional distillation to isolate the product from unreacted starting materials and byproducts.
Chemical Reactivity and Mechanisms
Nucleophilic Substitution Reactions
The bromoethyl group undergoes nucleophilic substitution ( or ) with nucleophiles such as hydroxide (), cyanide (), or amines (). In mechanisms, the nucleophile directly displaces bromide in a bimolecular process, while mechanisms involve a carbocation intermediate formed after bromide departure.
Oxidation and Reduction Pathways
-
Oxidation: Treatment with strong oxidizing agents like potassium permanganate () converts the bromoethyl group to a ketone or carboxylic acid, depending on conditions.
-
Reduction: Lithium aluminum hydride () reduces the bromoethyl group to an ethyl chain, yielding 2-ethyl-1,4-dimethylbenzene.
Applications in Organic Synthesis
Intermediate for Complex Molecules
The compound is pivotal in synthesizing pharmaceuticals, agrochemicals, and liquid crystals. For example, it serves as a precursor in Suzuki-Miyaura cross-coupling reactions to construct biaryl structures, which are common in drug discovery.
Polymer Chemistry
In polymer science, it acts as a monomer in polycondensation reactions, contributing to thermally stable polymers with applications in electronics and coatings.
| Hazard | Precautionary Measures |
|---|---|
| Skin Irritation | Wear nitrile gloves |
| Eye Damage | Use safety goggles |
| Respiratory Irritation | Operate in a fume hood |
Comparison with Structural Analogs
2-Bromo-1,4-dimethylbenzene (CAS 553-94-6)
This analog lacks the ethyl spacer, with bromine directly attached to the ring. The absence of the ethyl group reduces steric hindrance, increasing electrophilic substitution reactivity at the bromine site .
2-(2-Bromoethyl)-1,4-dimethoxybenzene (CAS 99187-42-5)
Replacing methyl groups with methoxy (-OCH) enhances electron density on the ring, altering reaction pathways toward electrophilic substitution rather than nucleophilic attacks .
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